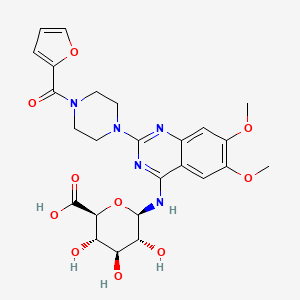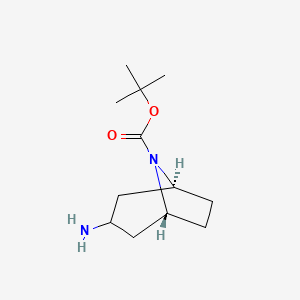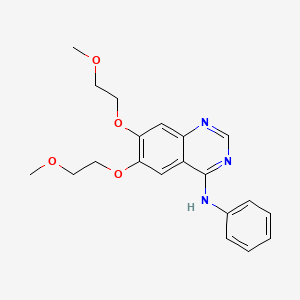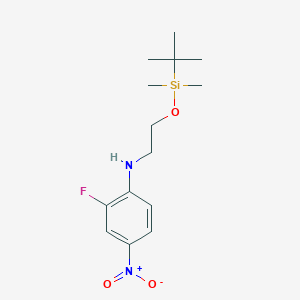![molecular formula C₅₃H₈₃NO₁₄ B1144715 (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin CAS No. 1062122-63-7](/img/no-structure.png)
(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rapamycin is a macrocyclic compound initially isolated from the bacterium Streptomyces hygroscopicus. It exhibits potent immunosuppressive, antifungal, and anticancer properties. Rapamycin and its analogs, including various seco-rapamycin derivatives, have attracted significant interest for their unique biological activities and complex molecular structure, prompting extensive research into their synthesis, molecular structure, chemical reactions, and properties (Nicolaou et al., 1993).
Synthesis Analysis
The total synthesis of rapamycin has been achieved through various strategies, highlighting the molecule's challenging 31-membered macrocyclic structure, which includes multiple asymmetric centers and sensitive functionalities. Nicolaou et al. (1993) described a notable synthesis approach involving a "stitching-cyclization" process to construct the macrocycle in a single step from a fully functionalized acyclic precursor. This method emphasizes the synthetic complexity and the innovative strategies required to synthesize rapamycin and its derivatives (Nicolaou et al., 1993).
Molecular Structure Analysis
The molecular structure of rapamycin is characterized by a large macrocyclic lactone ring, which is essential for its biological activity. The presence of multiple stereocenters and geometric isomers, such as in "(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin," adds complexity to its structure and influences its function. Structural analyses, including NMR and X-ray crystallography, are crucial for understanding the configuration and conformation of rapamycin derivatives, which in turn affect their biological properties.
Chemical Reactions and Properties
Rapamycin undergoes various chemical reactions, including hydroxylation, methylation, and phosphorylation, which can alter its biological activity. These modifications are often explored to develop analogs with enhanced properties or reduced side effects. For example, the introduction of sulfur-containing groups into rapamycin has been investigated to obtain novel immunosuppressive analogs with potentially improved profiles (Graziani et al., 2003).
Physical Properties Analysis
The physical properties of rapamycin, including its solubility, melting point, and stability, are critical for its formulation and application. Rapamycin is poorly water-soluble, a characteristic that poses challenges for its clinical use. Strategies such as solubilization by facilitated hydrotropy have been explored to improve its solubility and, by extension, its bioavailability (Simamora et al., 2001).
科学的研究の応用
Proteasome Inhibition and Allosteric Regulation
(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin, also known as seco-rapamycin, has been identified as an allosteric inhibitor of the proteasome. This compound regulates proteasome function, an essential protease in the ubiquitin-proteasome pathway, by inhibiting proteinase and specific peptidase activities at low micromolar concentrations. It interferes with the binding of the 19S cap and the PA200 proteasome activator to the 20S catalytic core proteasome, affecting the conformational dynamics of the proteasomal gate. This suggests that seco-rapamycin and related compounds can allosterically impact proteasome function, proposing implications for the design of novel allosteric drugs targeting the proteasome (Osmulski & Gaczynska, 2013).
Cardioprotection and Ischemia-Reperfusion Injury
Research has also demonstrated a novel role for rapamycin, a close relative of seco-rapamycin, in cardioprotection against ischemia-reperfusion (I/R) injury. It confers a preconditioning-like protection, significantly reducing infarct size in the heart through the activation of mitochondrial KATP channels. This cardioprotective effect was not accompanied by improved recovery of ventricular function but was supported by evidence of decreased necrosis and apoptosis in cardiomyocytes. These findings suggest that rapamycin and its analogs, like seco-rapamycin, may represent novel therapeutic strategies to limit infarction, apoptosis, and remodeling following I/R injury in the heart (Khan et al., 2006).
Synthesis for Radioactive Labeling
In the realm of molecular imaging and radiochemistry, seco-rapamycin analogs have been synthesized for radioactive labeling with I-125, a radioisotope. These labeled analogs serve as tools in the research and study of the biological pathways influenced by rapamycin and its derivatives. The synthesis involves key reactions like substitution of specific methoxyl groups, exchange reactions with I-125, and retro-Aldol cleavage of specific bonds in rapamycin. This research contributes to the broader understanding of rapamycin's pharmacodynamics and pharmacokinetics through imaging studies (Shu et al., 1996).
Safety And Hazards
将来の方向性
特性
CAS番号 |
1062122-63-7 |
|---|---|
製品名 |
(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin |
分子式 |
C₅₃H₈₃NO₁₄ |
分子量 |
958.22 |
同義語 |
(2S)-1-[2-Oxo-2-[(2R,3R,6S)-tetrahydro-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaen-1-yl]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



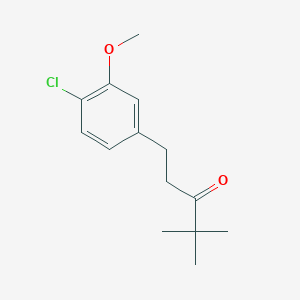
![6-[4-(1-Carboxyethyl)phenyl]-5-oxohexanoic acid](/img/structure/B1144638.png)
